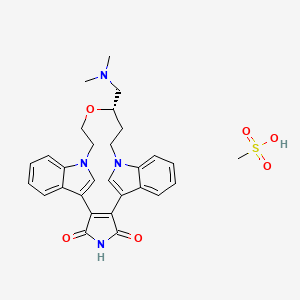

Ruboxistaurin mesylate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du mésylate de LY 333531 implique plusieurs étapes. Une voie de synthèse courante commence par l'hydrolyse d'un macrocycle avec de l'hydroxyde de potassium dans de l'éthanol à reflux pour donner un anhydride. Cet anhydride est ensuite traité avec de l'hexaméthyldisilazane et du méthanol dans du diméthylformamide à 80 °C pour donner un composé intermédiaire. La détritylation de cet intermédiaire avec de l'acide chlorhydrique dans du dichlorométhane ou de l'éthanol donne un alcool, qui est ensuite traité avec de l'anhydride méthanesulfonique et de la pyridine dans du tétrahydrofurane pour produire le mésylate. Enfin, le produit souhaité est obtenu en faisant réagir ce mésylate avec de la diméthylamine dans du tétrahydrofurane ou du diméthylformamide .

Analyse Des Réactions Chimiques

Le mésylate de LY 333531 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Applications de la recherche scientifique

Le mésylate de LY 333531 a été largement utilisé en recherche scientifique en raison de son inhibition sélective de la protéine kinase C bêta. Parmi ses principales applications, on peut citer :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation de la protéine kinase C bêta.

Biologie : Étudié pour ses effets sur les processus cellulaires régulés par la protéine kinase C bêta.

Médecine : Exploré comme agent thérapeutique potentiel pour la rétinopathie diabétique, la neuropathie diabétique et d'autres complications du diabète.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la protéine kinase C bêta .

Mécanisme d'action

Le mésylate de LY 333531 exerce ses effets en inhibant sélectivement la protéine kinase C bêta. Cette inhibition est obtenue par une liaison compétitive dépendante de l'ATP au site actif de l'enzyme. En bloquant l'activité de la protéine kinase C bêta, le mésylate de LY 333531 module divers processus cellulaires, notamment l'adhésion des monocytes induite par le glucose et la croissance des cellules endothéliales. Le composé s'est avéré améliorer l'hyperalgie diabétique en normalisant les niveaux de monophosphate de guanosine cyclique dans les neurones du ganglion de la racine dorsale .

Applications De Recherche Scientifique

LY 333531 mesylate has been widely used in scientific research due to its selective inhibition of protein kinase C beta. Some of its key applications include:

Chemistry: Used as a tool compound to study protein kinase C beta signaling pathways.

Biology: Investigated for its effects on cellular processes regulated by protein kinase C beta.

Medicine: Explored as a potential therapeutic agent for diabetic retinopathy, diabetic neuropathy, and other complications of diabetes.

Industry: Utilized in the development of new drugs targeting protein kinase C beta .

Mécanisme D'action

LY 333531 mesylate exerts its effects by selectively inhibiting protein kinase C beta. This inhibition is achieved through ATP-dependent competitive binding to the enzyme’s active site. By blocking protein kinase C beta activity, LY 333531 mesylate modulates various cellular processes, including glucose-induced monocyte adhesion and endothelial cell growth. The compound has been shown to ameliorate diabetic hyperalgesia by normalizing cyclic guanosine monophosphate levels in dorsal root ganglion neurons .

Comparaison Avec Des Composés Similaires

Le mésylate de LY 333531 est unique parmi les inhibiteurs de la protéine kinase C bêta en raison de sa grande sélectivité et de sa biodisponibilité orale. Parmi les composés similaires, on peut citer :

Bisindolylmaléimide I : Un autre inhibiteur de la protéine kinase C avec une spécificité plus large.

Gö 6976 : Un inhibiteur sélectif de la protéine kinase C alpha et bêta.

Enzastaurine : Un inhibiteur de la protéine kinase C bêta et d'autres isoformes, avec des applications potentielles en thérapie anticancéreuse. Comparé à ces composés, le mésylate de LY 333531 offre une approche plus ciblée de l'inhibition de la protéine kinase C bêta, ce qui en fait un outil précieux à la fois en recherche et en contexte thérapeutique

Propriétés

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQBKLTAVUXFF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172762 | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192050-59-2 | |

| Record name | Ruboxistaurin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

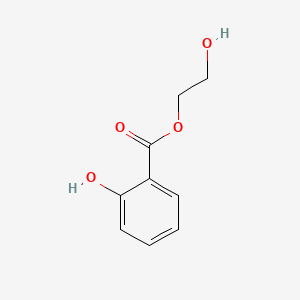

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

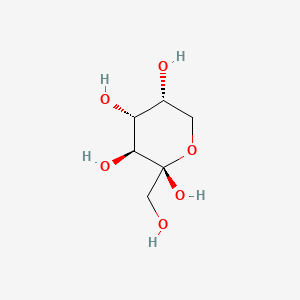

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)

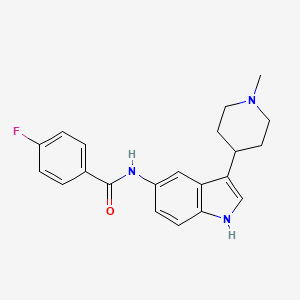

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)